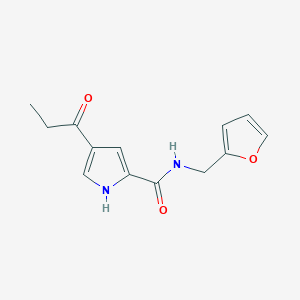

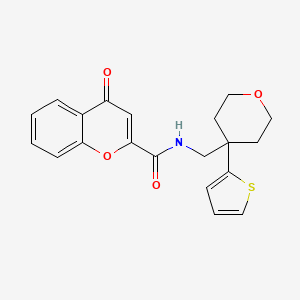

![molecular formula C18H19NO7S B2600188 methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate CAS No. 1421443-25-5](/img/structure/B2600188.png)

methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzo[d][1,3]dioxol-5-yl . Benzo[d][1,3]dioxol-5-yl is a common moiety in many biologically active compounds . It’s often used in the synthesis of various pharmaceuticals due to its wide range of biological activities .

Molecular Structure Analysis

The molecular structure of benzo[d][1,3]dioxol-5-yl derivatives is often planar . The planarity of these molecules can influence their biological activity and interactions with other molecules .

Chemical Reactions Analysis

Benzo[d][1,3]dioxol-5-yl derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of anticancer agents .

Wissenschaftliche Forschungsanwendungen

Enantiomerically Enriched Epoxides

The study by Li et al. (1996) on the preparation of enantiomerically enriched trans-2,3-diaryloxiranes via camphor-derived sulfonium ylides indicates the importance of structurally specific sulfonamide derivatives in asymmetric synthesis. These compounds have been employed in the enantioselective epoxidation, which is crucial for producing enantiomerically pure compounds used in drug synthesis and materials science (Li et al., 1996).

Synthetic Reagents for Organic Synthesis

Du et al. (2012) demonstrated the use of alkyl 2-(2-benzothiazolylsulfinyl)acetates as synthetic reagents for the sulfinyl-Knoevenagel reaction, producing 4-hydroxyalk-2-enoates. These structures are key in synthesizing biologically active natural products and chiral compounds, highlighting the role of sulfonamide derivatives in facilitating important organic reactions (Du et al., 2012).

Antioxidant Activity of Ketone Derivatives

Research by Dighade and Parikh (2017) on the synthesis and evaluation of antioxidant activity of some ketone derivatives of gallic hydrazide derived Schiff bases showcases the potential therapeutic applications of complex organic molecules, including their antioxidant properties. This suggests that derivatives of methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate may also possess biological activities worth exploring (Dighade & Parikh, 2017).

Sulfonamide-derived Compounds in Biological Evaluation

A study by Chohan and Shad (2011) on sulfonamide-derived compounds and their transition metal complexes, including their synthesis, biological evaluation, and X-ray structure, underscores the versatility of sulfonamide derivatives in medicinal chemistry and materials science. These compounds have shown moderate to significant antibacterial and antifungal activity, hinting at the potential biological relevance of structurally related compounds (Chohan & Shad, 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name |

methyl 4-[[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO7S/c1-24-18(21)12-2-5-14(6-3-12)27(22,23)19-9-8-15(20)13-4-7-16-17(10-13)26-11-25-16/h2-7,10,15,19-20H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDVXLWEQHOGDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

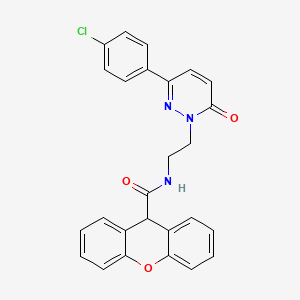

![N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2600111.png)

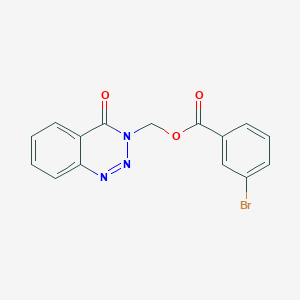

![1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2600113.png)

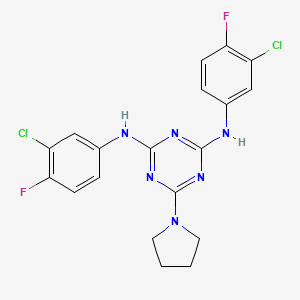

![11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2600117.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide](/img/structure/B2600118.png)

![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2600120.png)

![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2600123.png)

![6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2600125.png)